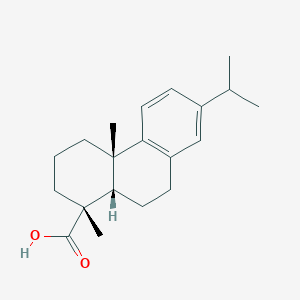

(1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid

Übersicht

Beschreibung

(1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid, also known as this compound, is a useful research compound. Its molecular formula is C20H28O2 and its molecular weight is 300.4 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Diterpenes - Abietanes - Supplementary Records. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biologische Aktivität

The compound (1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid (CAS No. 1231-75-0) is a complex organic molecule with a molecular formula of and a molecular weight of 300.44 g/mol. This compound has garnered attention for its potential biological activities and therapeutic applications.

- Molecular Formula :

- Molecular Weight : 300.44 g/mol

- CAS Number : 1231-75-0

Biological Activity Overview

The biological activity of this compound is primarily characterized by its interactions with various biological systems. Research indicates its potential as an anti-inflammatory agent and its efficacy in modulating certain biological pathways.

Anti-inflammatory Activity

Studies have shown that derivatives of octahydrophenanthrene compounds exhibit significant anti-inflammatory properties. For instance, compounds structurally related to this compound have been evaluated for their ability to inhibit pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX) .

Cytotoxicity and Selectivity

The cytotoxic profile of this compound suggests low toxicity towards normal cells while exhibiting potent effects against certain cancer cell lines. This selective cytotoxicity is crucial for developing targeted therapies with minimal side effects .

Case Study 1: Anti-inflammatory Mechanism

A study demonstrated that octahydrophenanthrene derivatives can reduce inflammation in animal models by inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kB) pathway. This inhibition leads to decreased expression of inflammatory mediators .

| Compound | IC50 (µM) | Target |

|---|---|---|

| Compound A | 5.0 | COX-2 |

| Compound B | 3.5 | LOX |

| (1R,4aS)-7-Isopropyl... | <10 | NF-kB |

Case Study 2: Anticancer Activity

In vitro studies have revealed that this compound exhibits significant anticancer activity against breast cancer cell lines. The mechanism involves inducing apoptosis through the activation of caspases and the mitochondrial pathway .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MDA-MB-231 (Breast) | 8.0 | Apoptosis |

| HeLa (Cervical) | 12.5 | Cell Cycle Arrest |

Pharmacological Implications

The pharmacological profile of (1R,4aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid suggests potential applications in treating inflammatory diseases and certain cancers. Its ability to modulate key biological pathways makes it a candidate for further development in drug formulation.

Wissenschaftliche Forschungsanwendungen

Medicinal Chemistry

This compound exhibits properties that make it a candidate for drug development. Its structural characteristics allow for modifications that can enhance biological activity.

- Case Study : Research has indicated that derivatives of octahydrophenanthrene compounds can act as anti-inflammatory agents. For instance, modifications to the carboxylic acid group have shown promise in increasing potency against inflammatory pathways.

Material Science

The compound's hydrophobic nature and structural rigidity make it suitable for applications in polymer science and nanotechnology.

- Application Example : It can be used as a building block for creating high-performance polymers or as a stabilizer in nanoparticle formulations. The ability to modify its structure allows for tuning the properties of the resulting materials.

Organic Synthesis

(1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid serves as an important intermediate in the synthesis of more complex organic molecules.

- Synthetic Pathways : It can be utilized in multi-step synthesis processes to produce pharmaceuticals or agrochemicals. The compound's functional groups allow for various reactions such as esterification and amidation.

Data Table: Comparative Analysis of Applications

| Application Area | Description | Key Findings |

|---|---|---|

| Medicinal Chemistry | Drug development and anti-inflammatory agents | Derivatives show enhanced biological activity in preclinical models. |

| Material Science | High-performance polymers and nanotechnology | Effective as a stabilizer for nanoparticles; tunable properties through structural modifications. |

| Organic Synthesis | Intermediate for complex organic molecules | Versatile in multi-step synthesis; facilitates various reactions. |

Eigenschaften

IUPAC Name |

(1R,4aS,10aS)-1,4a-dimethyl-7-propan-2-yl-2,3,4,9,10,10a-hexahydrophenanthrene-1-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H28O2/c1-13(2)14-6-8-16-15(12-14)7-9-17-19(16,3)10-5-11-20(17,4)18(21)22/h6,8,12-13,17H,5,7,9-11H2,1-4H3,(H,21,22)/t17-,19+,20+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NFWKVWVWBFBAOV-DFQSSKMNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=CC2=C(C=C1)C3(CCCC(C3CC2)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C1=CC2=C(C=C1)[C@]3(CCC[C@@]([C@H]3CC2)(C)C(=O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H28O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427737 | |

| Record name | (1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

300.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1231-75-0 | |

| Record name | (1R,4aS,10aS)-7-Isopropyl-1,4a-dimethyl-1,2,3,4,4a,9,10,10a-octahydrophenanthrene-1-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427737 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Q1: What is the molecular formula and weight of (+)-dehydroabietic acid?

A1: (+)-Dehydroabietic acid has a molecular formula of C20H30O2 and a molecular weight of 302.45 g/mol.

Q2: How is (+)-dehydroabietic acid structurally characterized?

A2: Its structure has been elucidated through various spectroscopic techniques like Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), Ultraviolet-Visible Spectroscopy (UV), and Mass Spectrometry (MS). [, , , , ]

Q3: Does (+)-dehydroabietic acid exhibit any notable biological activities?

A3: Yes, research suggests that (+)-dehydroabietic acid shows potential in inhibiting biofilm formation of Staphylococcus aureus, displaying anti-biofilm activity at low micromolar concentrations. [] It has also shown cytotoxic activity against various human cancer cell lines, including lung adenocarcinoma cells. []

Q4: How does (+)-dehydroabietic acid exert its cytotoxic effects?

A4: Studies indicate that (+)-dehydroabietic acid and some of its derivatives induce apoptosis in cancer cells, possibly by disrupting mitochondrial function, leading to elevated Bax expression and/or Bcl-2 phosphorylation, followed by caspase-3 activation. [] Another study suggests a derivative of (+)-dehydroabietic acid may induce oncosis in hepatocellular carcinoma cells by activating the protein calpain, leading to cell membrane and organelle damage. []

Q5: What is known about the safety profile of (+)-dehydroabietic acid?

A5: While (+)-dehydroabietic acid is generally considered safe at low levels, higher concentrations have been linked to contact urticaria and respiratory symptoms in some individuals. [] Studies on juvenile eels have shown that a related compound, dehydroabietic acid, can induce ethoxyresorufin O-deethylase (EROD) activity and erythrocytic nuclear abnormalities (NA) at certain concentrations, indicating potential toxicity. [] More research is needed to comprehensively assess potential long-term health effects and establish safe exposure limits.

Q6: Can (+)-dehydroabietic acid be synthesized?

A6: (+)-Dehydroabietic acid is primarily obtained from natural sources, but it can also be synthesized from other naturally occurring abietane-type diterpenes like abietic acid through disproportionation reactions. [, , , , ]

Q7: What are the potential applications of (+)-dehydroabietic acid and its derivatives?

A7: (+)-Dehydroabietic acid has shown promise as a scaffold for developing antifungal agents. [] Its derivatives have shown potential in various fields, including:

- Anti-biofilm agents: Targeting bacterial biofilms, particularly those formed by Staphylococcus aureus. []

- Anti-cancer agents: Exhibiting cytotoxic activity against several cancer cell lines. []

- Fluorescent probes: Derivatives with specific modifications have potential as fluorescent probes for imaging tumor cells. []

- Surfactants: Derivatives like amine oxides show promising surfactant properties with potential applications in various industries. []

- Organocatalysts: Bifunctional organocatalysts derived from (+)-dehydroabietic acid have shown potential in asymmetric synthesis. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.